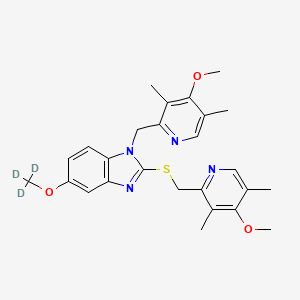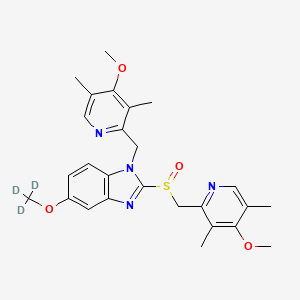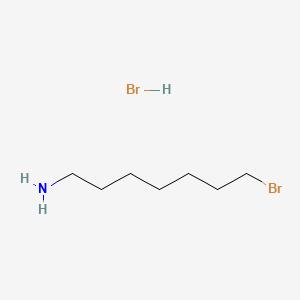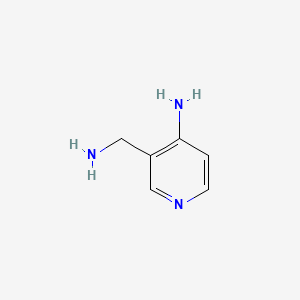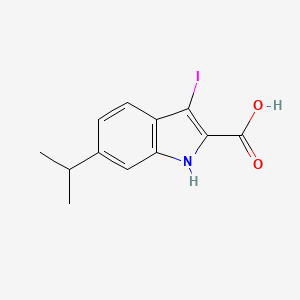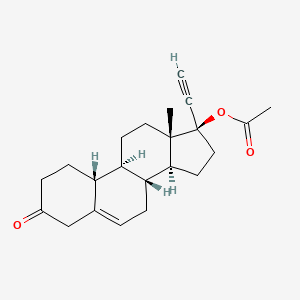
Delta-5(6)-Norethindrone Acetate
Overview
Description
Delta-5(6)-Norethindrone Acetate is a synthetic steroidal compound that belongs to the class of progestins. It is derived from norethindrone, a well-known progestin used in various hormonal contraceptives and hormone replacement therapies. This compound is characterized by its unique chemical structure, which includes a delta-5(6) double bond and an acetate ester group. This compound exhibits potent progestational activity and is used in various medical applications, particularly in the field of reproductive health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Delta-5(6)-Norethindrone Acetate typically involves multiple steps, starting from the precursor compound norethindrone. The key steps in the synthetic route include:
Formation of the Delta-5(6) Double Bond: This step involves the introduction of a double bond at the 5(6) position of the norethindrone molecule. This can be achieved through various chemical reactions, such as dehydrogenation or elimination reactions.
Acetylation: The introduction of the acetate ester group is achieved through acetylation reactions. This involves reacting the compound with acetic anhydride or acetyl chloride in the presence of a catalyst, such as pyridine or triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Delta-5(6)-Norethindrone Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the delta-5(6) double bond to a single bond, resulting in different stereoisomers.
Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced stereoisomers, and substituted analogs with different functional groups.
Scientific Research Applications
Delta-5(6)-Norethindrone Acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of steroid chemistry and reaction mechanisms.
Biology: The compound is used in research on hormone receptor interactions and the regulation of gene expression.
Medicine: this compound is investigated for its potential use in hormonal therapies, including contraceptives and hormone replacement therapy.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Delta-5(6)-Norethindrone Acetate exerts its effects through its interaction with progesterone receptors in target tissues. The compound binds to these receptors, leading to the activation or repression of specific genes involved in reproductive and metabolic processes. The molecular targets and pathways involved include:
Progesterone Receptors: The primary target of this compound, leading to the modulation of gene expression.
Signal Transduction Pathways: The compound influences various signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Delta-5(6)-Norethindrone Acetate can be compared with other similar compounds, such as:
Norethindrone: The parent compound, which lacks the delta-5(6) double bond and acetate ester group.
Norethindrone Acetate: Similar to this compound but without the delta-5(6) double bond.
Levonorgestrel: Another synthetic progestin with a different chemical structure and pharmacological profile.
Uniqueness
This compound is unique due to its specific chemical modifications, which confer distinct pharmacological properties compared to other progestins. The presence of the delta-5(6) double bond and acetate ester group enhances its progestational activity and influences its metabolic stability and receptor binding affinity.
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,17-20H,6-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYGOTULHKNOFI-ZCPXKWAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=O)C4)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCC(=O)C4)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858214 | |
| Record name | (17alpha)-3-Oxo-19-norpregn-5-en-20-yn-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175129-26-6 | |
| Record name | 19-Norpregn-5-en-20-yn-3-one, 17-(acetyloxy)-, (17alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175129266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (17alpha)-3-Oxo-19-norpregn-5-en-20-yn-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-NORPREGN-5-EN-20-YN-3-ONE, 17-(ACETYLOXY)-, (17.ALPHA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMG2T3UXE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



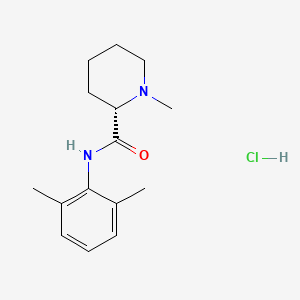
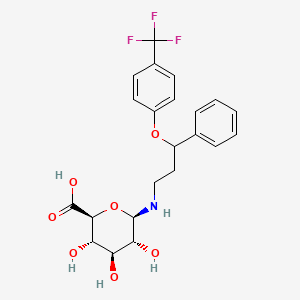

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)
